Bis-PEG6-TFP ester
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Overview
Description
Bis-PEG6-TFP ester: is a polyethylene glycol (PEG) derivative that has two polyethylene glycol chains connected to a tertiary-butyl fluoro-phosphonate ester group . This compound is known for its high solubility in aqueous solutions, making it a valuable reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG6-TFP ester involves the reaction of polyethylene glycol with tetrafluorophenyl (TFP) ester groups. The TFP esters are amine-reactive and more stable against hydrolysis compared to NHS esters. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The PEG chain length can be adjusted to modify the solubility and reactivity properties of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis-PEG6-TFP ester primarily undergoes substitution reactions due to the presence of the TFP ester groups. These groups are highly reactive towards amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Amines, bases (e.g., triethylamine)
Conditions: Mild temperatures, typically room temperature to 40°C, in an aqueous or organic solvent.
Major Products: The major products formed from these reactions are PEGylated amides, which are valuable in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: Bis-PEG6-TFP ester is used as a linker in the synthesis of complex molecules. Its high solubility and reactivity make it an ideal reagent for creating PEGylated compounds .
Biology: In biological research, this compound is used for the PEGylation of proteins and peptides. This modification enhances the stability and solubility of biomolecules, making them more suitable for therapeutic applications .
Medicine: In medicine, PEGylation using this compound is employed to improve the pharmacokinetics of drugs. PEGylated drugs have longer circulation times and reduced immunogenicity .
Industry: Industrially, this compound is used in the production of PEGylated materials, which have applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Bis-PEG6-TFP ester involves the formation of stable amide bonds with amine-containing molecules. The TFP ester groups react with amines to form these bonds, resulting in PEGylated products . This reaction enhances the solubility and stability of the modified molecules, making them more suitable for various applications .
Comparison with Similar Compounds
- Bis-PEG4-TFP ester
- Bis-PEG8-TFP ester
- Bis-PEG12-TFP ester
Comparison: Bis-PEG6-TFP ester is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. Compared to Bis-PEG4-TFP ester, it offers better solubility, while Bis-PEG8-TFP ester and Bis-PEG12-TFP ester provide higher solubility but may have different reactivity profiles.
Properties
Molecular Formula |
C28H30F8O10 |
---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H30F8O10/c29-17-15-18(30)24(34)27(23(17)33)45-21(37)1-3-39-5-7-41-9-11-43-13-14-44-12-10-42-8-6-40-4-2-22(38)46-28-25(35)19(31)16-20(32)26(28)36/h15-16H,1-14H2 |
InChI Key |
GJTZEKRBEOGBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
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